3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Non-fluorinated lactone building blocks often fail to deliver adequate metabolic stability in lead optimization. 3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS 1256080-97-3) resolves this gap. • gem-Difluoro motif enhances metabolic stability, lipophilicity & conformational rigidity vs. non-fluorinated analogs • Iodomethyl handle enables SN2 substitution, cross-coupling & quantitative azide conversion for CuAAC/SPAAC • Direct precursor to fluorinated nucleoside mimics, triazole libraries & spiro-dihydrofuran scaffolds Supplied with CoA; research quantities available for global shipment.

Molecular Formula C5H5F2IO2
Molecular Weight 261.99 g/mol
CAS No. 1256080-97-3
Cat. No. B1422389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-5-(iodomethyl)oxolan-2-one
CAS1256080-97-3
Molecular FormulaC5H5F2IO2
Molecular Weight261.99 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C1(F)F)CI
InChIInChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2
InChIKeyBROYASGEUFSTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-5-(iodomethyl)oxolan-2-one Overview


3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS 1256080-97-3) is a heterocyclic compound belonging to the γ-lactone family, structurally defined by a gem‑difluoromethylene (CF₂) group at the 3‑position and an iodomethyl substituent at the 5‑position on a dihydrofuran‑2‑one ring . The combination of the metabolically stabilizing difluoro motif and the versatile iodine leaving group enables this compound to serve as a functionalized building block in the synthesis of complex fluorinated heterocycles, nucleoside analogs, and drug discovery scaffolds .

3,3-Difluoro-5-(iodomethyl)oxolan-2-one: Substitution Risks


Generic substitution with non‑fluorinated or mono‑halogenated analogs (e.g., 5‑(iodomethyl)oxolan‑2‑one) is scientifically unsound because the gem‑difluoro unit profoundly alters the physicochemical and pharmacological profile of downstream products. In contrast to non‑fluorinated lactones, the gem‑difluoro motif introduces metabolic stability, enhances lipophilicity, and modulates conformational rigidity, directly impacting bioavailability, target engagement, and overall pharmacokinetic performance . Furthermore, the combination of the difluoro group and the iodomethyl handle enables distinct reactivity pathways, including nucleophilic substitution and cross‑coupling reactions, that are not accessible with simpler analogs . Therefore, substituting this compound without rigorous validation introduces unacceptable risk of synthetic failure and altered biological activity.

3,3-Difluoro-5-(iodomethyl)oxolan-2-one: Comparative Evidence


Metabolic Stability: Gem-Difluoro vs Non-Fluorinated Scaffolds

Incorporation of a gem‑difluoro (CF₂) group into alicyclic scaffolds, such as the γ‑lactone ring in 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one, is a validated strategy to enhance metabolic stability without introducing significant steric bulk. This structural feature blocks oxidative metabolism at the adjacent carbon atoms, thereby reducing metabolic liabilities and improving half‑life . Non‑fluorinated analogs (e.g., 5‑(iodomethyl)oxolan‑2‑one, CAS 1729‑32‑4) lack this protective feature and are subject to rapid enzymatic degradation, limiting their utility in drug discovery programs requiring improved pharmacokinetic (PK) profiles.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Synthetic Versatility of Iodomethyl Leaving Group

The iodomethyl substituent at the 5‑position of 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one provides a robust and versatile electrophilic handle for nucleophilic substitution and cross‑coupling reactions . This reactivity is analogous to that observed in related 5‑(iodomethyl)oxolan‑2‑one (CAS 1729‑32‑4), where the iodine atom can be replaced by nucleophiles such as azide . In a documented synthetic sequence, 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one was converted to the corresponding azidomethyl derivative by treatment with sodium azide in DMSO at 25 °C, enabling subsequent click chemistry for triazole synthesis . This reactivity profile distinguishes it from analogs with less reactive leaving groups (e.g., chloride or tosylate) and is essential for late‑stage diversification.

Organic Synthesis Cross‑Coupling Nucleophilic Substitution

Enhanced Lipophilicity and Conformational Rigidity

The gem‑difluoro unit in 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one is well‑documented to increase lipophilicity (LogP) and conformational rigidity compared to non‑fluorinated or mono‑fluorinated γ‑lactones . The calculated LogP for 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one is 1.37 , whereas the non‑fluorinated analog 5‑(iodomethyl)oxolan‑2‑one exhibits a lower LogP, correlating with reduced membrane permeability and altered biodistribution [1]. This physicochemical shift is a direct consequence of the strong electron‑withdrawing nature and increased hydrophobic surface area of the CF₂ group, which can significantly impact ligand‑protein binding and cellular uptake.

Medicinal Chemistry ADME Properties Structure‑Activity Relationship

Azide-Iodine Displacement Reactivity Validation

A direct experimental comparison demonstrates that 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one undergoes efficient nucleophilic displacement of the iodine atom to yield the corresponding azide, a key intermediate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) . In a published procedure, 2 g (7.63 mmol) of 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one was reacted with sodium azide (596 mg, 9.16 mmol) in DMSO (20 mL) at 25 °C for 12 h to afford 5‑(azidomethyl)‑3,3‑difluorodihydro‑2(3H)‑furanone. This transformation is directly comparable to the analogous reaction of 5‑(iodomethyl)oxolan‑2‑one (CAS 1729‑32‑4), establishing that the difluoro substitution does not impede this critical synthetic step while preserving the metabolic stability benefits of the CF₂ group.

Click Chemistry Bioorthogonal Chemistry Late‑Stage Functionalization

3,3-Difluoro-5-(iodomethyl)oxolan-2-one: Applications


Metabolically Stabilized Nucleoside Analogs Synthesis

3,3‑Difluoro‑5‑(iodomethyl)oxolan‑2‑one serves as an advanced intermediate for the construction of gem‑difluoro‑containing nucleoside mimics. The CF₂ group at the 3‑position of the lactone ring, when incorporated into the sugar moiety of a nucleoside analog, enhances metabolic stability and resistance to enzymatic degradation, a feature critical for antiviral and anticancer agents . The iodomethyl handle allows for selective functionalization, enabling the attachment of heterocyclic bases or other pharmacophores via cross‑coupling or nucleophilic substitution.

Late-Stage Diversification via Click Chemistry

The efficient conversion of 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one to the corresponding azidomethyl derivative (as demonstrated in Section 3) unlocks its utility in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted azide‑alkyne cycloaddition (SPAAC) reactions. This enables the site‑specific labeling of biomolecules, the generation of fluorescent probes, and the construction of triazole‑based libraries for high‑throughput screening, all while retaining the favorable properties conferred by the gem‑difluoro motif.

Fluorinated Heterocyclic Libraries for Drug Discovery

As a versatile small‑molecule scaffold, 3,3‑difluoro‑5‑(iodomethyl)oxolan‑2‑one is an ideal precursor for the synthesis of diverse fluorinated heterocycles, including spiro‑dihydrofurans, pyrazoles, and other pharmaceutically relevant cores . The presence of both a reactive iodomethyl group and a metabolically robust gem‑difluoro unit enables medicinal chemists to generate compound libraries with improved pharmacokinetic profiles and novel chemical space, accelerating hit‑to‑lead optimization programs.

Bioorthogonal Probes and Imaging Agents

The rapid and quantitative conversion of the iodomethyl group to an azide provides a direct entry to bioorthogonal chemistry applications . 3,3‑Difluoro‑5‑(iodomethyl)oxolan‑2‑one can be used to install a fluorinated, metabolically stable reporter group onto peptides, antibodies, or small‑molecule ligands. This approach minimizes background interference and enhances in vivo imaging contrast, making it a valuable tool for chemical biology and preclinical diagnostic development.

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